molecular formula C8H7ClO2 B147171 Methyl 2-chlorobenzoate CAS No. 610-96-8

Methyl 2-chlorobenzoate

Cat. No.: B147171
CAS No.: 610-96-8
M. Wt: 170.59 g/mol
InChI Key: JAVRNIFMYIJXIE-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 2-chlorobenzoic acid and methanol. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Methyl 2-chlorobenzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is used as a starting reagent in the synthesis of various quinazolinone derivatives . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these derivatives.

Mode of Action

The compound interacts with its targets by donating its methyl group to the enzymes or proteins, which then incorporate this group into the quinazolinone derivatives . This results in changes to the structure and function of these derivatives.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of quinazolinone derivatives . These derivatives are involved in various biochemical processes, including cell signaling, enzyme inhibition, and possibly others.

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific quinazolinone derivatives that are synthesized. These derivatives can have various effects, including inhibiting certain enzymes, altering cell signaling pathways, and potentially affecting cell growth and proliferation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . Therefore, optimal conditions are necessary for the compound to exert its effects effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 2-chlorobenzoyl chloride with methanol .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-chlorobenzoyl chloride with methanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 3-chlorobenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Comparison: Methyl 2-chlorobenzoate is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, methyl 4-chlorobenzoate and methyl 3-chlorobenzoate have different reactivity patterns due to the different positions of the chlorine atom . Methyl 2-bromo-5-chlorobenzoate, with an additional bromine atom, exhibits different chemical behavior and applications .

Properties

IUPAC Name

methyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRNIFMYIJXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044701
Record name Methyl 2-chlorobenzoate
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Molecular Weight

170.59 g/mol
Source PubChem
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CAS No.

610-96-8
Record name Methyl 2-chlorobenzoate
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Record name Methyl 2-chlorobenzoate
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Record name METHYL 2-CHLOROBENZOATE
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Record name Benzoic acid, 2-chloro-, methyl ester
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Record name Methyl 2-chlorobenzoate
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Record name Methyl 2-chlorobenzoate
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Record name METHYL 2-CHLOROBENZOATE
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Synthesis routes and methods

Procedure details

An excess solution of diazomethane in ether was added to an ice-cooled and stirred solution of o-chlorobenzoic acid (7.6 g, 48.6 mmol) in 50 ml of ether. After concentration, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl o-chlorobenzoate (6.0 g, 35.2 mmol, yield 72.4%, b.p. 92°-93° C./7 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can Methyl 2-chlorobenzoate be utilized in the synthesis of nanostructured materials?

A1: this compound serves as a key building block in the synthesis of functionalized silsesquioxanes, a class of nanostructured materials. In a study by [], researchers successfully synthesized octakis(1-propyl-1H-1,2,3-triazole-4-yl(this compound))octasilsesquioxanes. This involved a two-step process:

    Q2: How does the position of the chlorine atom on Methyl chlorobenzoate influence its reactivity with trimethylstannyl anions?

    A2: Research suggests that the position of the chlorine atom significantly impacts the reactivity of Methyl chlorobenzoate with trimethylstannyl anions (Me3Sn-) in radical nucleophilic substitution (SRN1) reactions. []

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